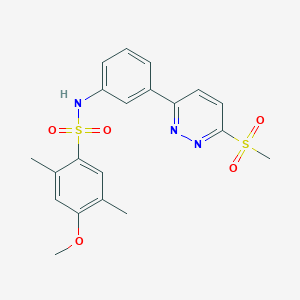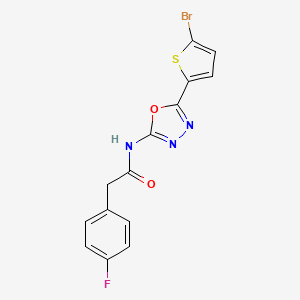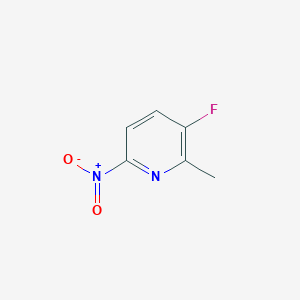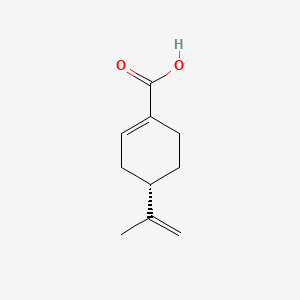
2-(4,4-Dimethylcyclohexyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethylcyclohexyl)propan-2-ol is a chemical compound that is commonly used in scientific research. It is a chiral alcohol that is synthesized using various methods. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propan-2-ol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also act as a hydrogen bond donor or acceptor in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4,4-Dimethylcyclohexyl)propan-2-ol in lab experiments is its high enantiomeric purity. This makes it an ideal chiral auxiliary for asymmetric synthesis. However, the limited information available on its biochemical and physiological effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4,4-Dimethylcyclohexyl)propan-2-ol. One area of interest is its potential use as a chiral stationary phase in chromatography. Another area of interest is its potential use as a chiral auxiliary in new asymmetric synthesis reactions. Further research is also needed to fully understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a chiral alcohol that has a wide range of applications in scientific research. It is synthesized using various methods and has high enantiomeric purity. Its mechanism of action is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its potential applications and limitations in lab experiments.
Métodos De Síntesis
2-(4,4-Dimethylcyclohexyl)propan-2-ol can be synthesized using various methods. The most common method is the reduction of 2-(4,4-Dimethylcyclohexyl)propan-2-one using sodium borohydride. Another method involves the reduction of 2-(4,4-Dimethylcyclohexyl)propanenitrile using lithium aluminum hydride. Both methods yield the chiral alcohol with high enantiomeric purity.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethylcyclohexyl)propan-2-ol has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis. It can also be used as a solvent in various chemical reactions. In addition, this compound has been studied for its potential use as a chiral stationary phase in chromatography.
Propiedades
IUPAC Name |
2-(4,4-dimethylcyclohexyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(2)7-5-9(6-8-10)11(3,4)12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIVHIBSYEVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)
![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)


![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)


![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)
![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)